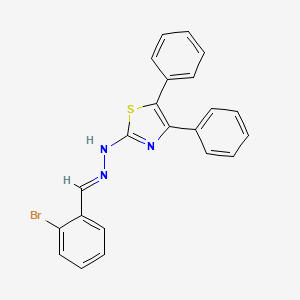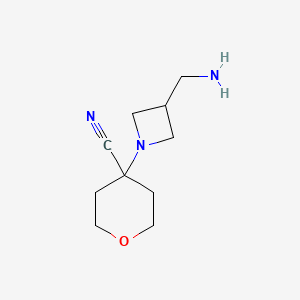
4-(3-(aminomethyl)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(aminomethyl)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a tetrahydropyran ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(aminomethyl)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of a suitable precursor, such as 3-(aminomethyl)propylamine, under acidic or basic conditions.
Introduction of the tetrahydropyran ring: This step involves the reaction of the azetidine intermediate with a suitable dihydropyran derivative under catalytic conditions.
Incorporation of the nitrile group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-(aminomethyl)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Sodium cyanide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Amides and other functionalized derivatives
Scientific Research Applications
4-(3-(aminomethyl)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders and infectious diseases.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including natural product analogs and bioactive compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(3-(aminomethyl)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)tetrahydro-2H-pyran
- 4-(aminomethyl)azetidine
- 4-cyanotetrahydropyran
Uniqueness
4-(3-(aminomethyl)azetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is unique due to its combination of an azetidine ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new therapeutic agents and advanced materials.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[3-(aminomethyl)azetidin-1-yl]oxane-4-carbonitrile |
InChI |
InChI=1S/C10H17N3O/c11-5-9-6-13(7-9)10(8-12)1-3-14-4-2-10/h9H,1-7,11H2 |
InChI Key |
VVTBKDWGCYFODF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)N2CC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


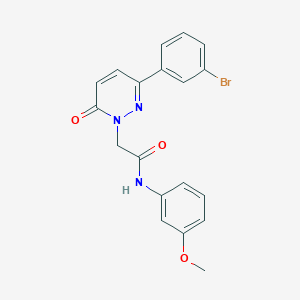
![3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B14871669.png)
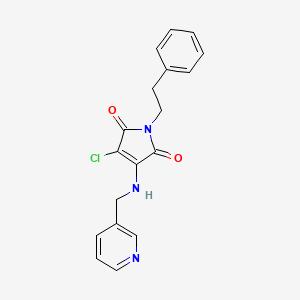
![9-(4-Butoxyphenyl)-3-[(4-chlorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871679.png)
![N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14871686.png)
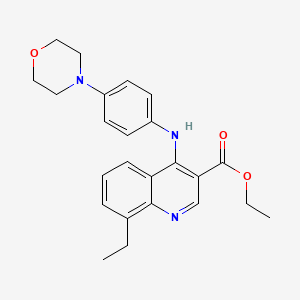
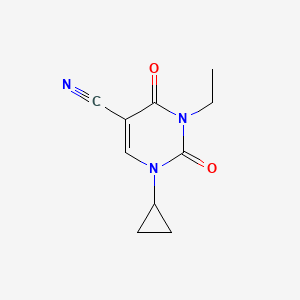
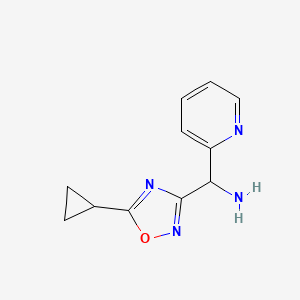
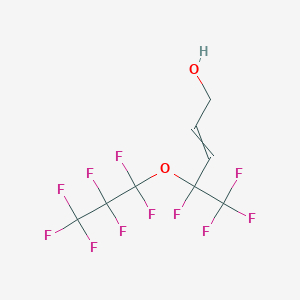
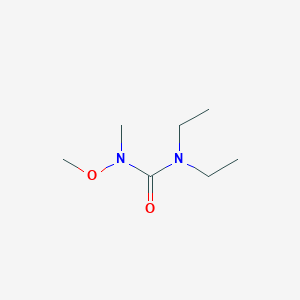
![6,8-Diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14871711.png)

![3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871722.png)
